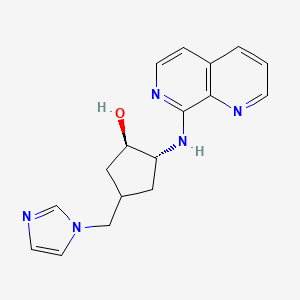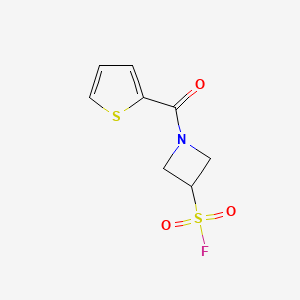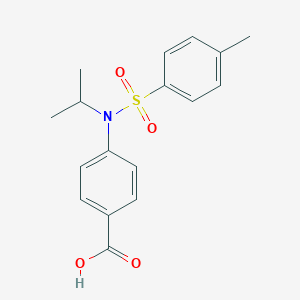![molecular formula C20H24FN3O3 B7450431 1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450431.png)
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as FP1 and has a molecular formula of C23H28FN3O3.
Mécanisme D'action
FP1 is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to inhibit the activity of certain enzymes, including phosphodiesterase 4 (PDE4) and cyclic AMP response element-binding protein (CREB). The inhibition of these enzymes leads to an increase in intracellular cAMP levels, which can activate downstream signaling pathways. FP1 has also been found to inhibit the activity of histone deacetylase (HDAC), which can lead to changes in gene expression.
Biochemical and Physiological Effects:
FP1 has been found to have anti-inflammatory and anti-cancer effects. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. FP1 can also induce apoptosis in cancer cells, leading to their death. In addition, FP1 has been found to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FP1 has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and interact with intracellular targets. It has been reported to have a high binding affinity for its target enzymes, which makes it a useful tool compound. However, FP1 has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. In addition, FP1 may have off-target effects that can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of FP1. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. FP1 has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Another direction is to study the mechanism of action of FP1 in more detail. The inhibition of enzymes such as PDE4 and HDAC can lead to changes in gene expression, which may be involved in the biological effects of FP1. Finally, the synthesis of analogs of FP1 may lead to compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FP1 involves a series of chemical reactions. The first step is the reaction between 2-fluorobenzoyl chloride and piperazine to produce 1-(2-fluorobenzoyl)piperazine. This compound is then reacted with piperidin-4-one to produce 1-{4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one (FP1). The synthesis of FP1 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FP1 has potential applications in scientific research. It has been reported to have an inhibitory effect on certain enzymes, which makes it useful in drug discovery and development. FP1 has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. FP1 can be used as a tool compound to study the biological pathways involved in these diseases.
Propriétés
IUPAC Name |
1-[4-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-2-18(25)22-9-7-15(8-10-22)19(26)23-11-13-24(14-12-23)20(27)16-5-3-4-6-17(16)21/h2-6,15H,1,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGORIWGHFOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)
![7-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B7450365.png)


![1-[2-(phenylsulfanyl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B7450387.png)
![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)

![4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B7450403.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)
![N-[3-(morpholin-4-yl)cyclobutyl]prop-2-enamide](/img/structure/B7450424.png)
![4-[[3-(1,5-Dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methylamino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7450435.png)

![3,4-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7450445.png)
